N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE
Description
N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a hybrid heterocyclic compound featuring two distinct pharmacophores: a 6-methyl-1,3-benzothiazole moiety and a 2H-1,3-benzodioxole-5-carboxamide group. The benzothiazole ring is substituted at position 6 with a methyl group and linked via a phenyl spacer to the benzodioxole carboxamide, which includes a 1,3-dioxole ring fused to a benzene ring.
Structural characterization of such compounds typically employs IR, NMR, and elemental analysis .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c1-13-2-8-17-20(10-13)28-22(24-17)14-3-6-16(7-4-14)23-21(25)15-5-9-18-19(11-15)27-12-26-18/h2-11H,12H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLYOLACGWICOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2-mercaptoaniline with acid chlorides . The reaction conditions often require a base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often utilize microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . These methods are designed to be economical and environmentally friendly, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like Dess-Martin periodinane (DMP) are used for oxidation reactions.
Reduction: Sodium borohydride is a common reducing agent.
Substitution: Electrophilic aromatic substitution reactions often require acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-tubercular activity and potential as a therapeutic agent.
Industry: Utilized in the development of dyes, imaging reagents, and fluorescence materials.
Mechanism of Action
The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity .
Comparison with Similar Compounds
Key Observations:
Benzothiazole Derivatives :
- The tetrahydrothiophene carboxamide analog () lacks inhibitory activity against targets like MMP-9, unlike its benzodioxole counterpart, suggesting the benzodioxole group may enhance target engagement .
- Nicotinamide-linked benzothiazoles () exhibit broad-spectrum antimicrobial activity (MIC: 8–64 µg/mL), highlighting the role of the benzothiazole core in antimicrobial potency .
Benzodioxole Derivatives :
- Tulmimetostatum (), a benzodioxole carboxamide with azetidine and cyclohexyl groups, demonstrates antineoplastic activity, implying that substitutions on the benzodioxole scaffold can modulate therapeutic specificity .
However, its biological profile remains uncharacterized in the provided evidence.
Hydrogen Bonding and Crystallography
- Hydrogen bonding patterns () influence crystal packing and solubility. For example, benzothiazole derivatives often form N–H···O/S interactions, while benzodioxoles participate in C–H···O hydrogen bonds . Such interactions may affect the target compound’s bioavailability compared to analogs like tulmimetostatum, which has polar azetidine and sulfanyl groups enhancing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
